molecular formula C10H8BrNO2S B11838665 Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate

Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B11838665
M. Wt: 286.15 g/mol
InChI Key: XDBLVWBDNFIISF-UHFFFAOYSA-N
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Description

Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that contains a thieno[2,3-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate typically involves the bromination of a thieno[2,3-b]pyridine derivative. One common method includes the reaction of methyl 2-chloronicotinoate with methyl thioglycolate in the presence of potassium carbonate and anhydrous DMF, followed by bromination .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar laboratory procedures, scaled up to meet industrial demands. This involves careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

    Oxidation: Oxidized products may include carboxylic acids or ketones.

    Reduction: Reduced products typically include alcohols or amines.

Scientific Research Applications

Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The exact mechanism of action for Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate is not well-documented. its biological effects are likely due to its interaction with specific molecular targets and pathways, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and methyl groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C10H8BrNO2S

Molecular Weight

286.15 g/mol

IUPAC Name

methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C10H8BrNO2S/c1-5-3-4-6-7(11)8(10(13)14-2)15-9(6)12-5/h3-4H,1-2H3

InChI Key

XDBLVWBDNFIISF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(S2)C(=O)OC)Br

Origin of Product

United States

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